molecular formula C13H11N B8723511 2-(2-Ethenylphenyl)pyridine

2-(2-Ethenylphenyl)pyridine

Cat. No.: B8723511
M. Wt: 181.23 g/mol
InChI Key: JXMVSGDHAJYYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethenylphenyl)pyridine is a pyridine-based organic compound characterized by an ethenyl (vinyl) group on the ortho position of its phenyl ring. This molecular architecture, featuring a nitrogen-containing heterocycle and a reactive ethenyl substituent, makes it a valuable building block and ligand in coordination chemistry and materials research. Its primary research application is in the synthesis of metal-organic complexes and coordination polymers. The pyridine group is a well-known monodentate ligand that can coordinate to various metal centers, while the ethenyl group offers a site for further functionalization or polymerization, allowing for the creation of advanced polymeric materials . For instance, structurally similar styrylpyridine derivatives are documented to form stable complexes with metals like cadmium, acting as bridging or terminal ligands in the construction of metal-organic frameworks (MOFs) with potential photoluminescent properties . Researchers utilize this compound in the development of novel catalytic systems and functional materials. The compound must be handled in accordance with good laboratory practice. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

2-(2-ethenylphenyl)pyridine

InChI

InChI=1S/C13H11N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14-13/h2-10H,1H2

InChI Key

JXMVSGDHAJYYOB-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

2-Chloro-5-fluoropyridin-3-amine
  • Structure : Chlorine (position 2), fluorine (position 5), and amine (position 3) on pyridine.
  • Molecular Weight : 146.55 g/mol (vs. ~197 g/mol for the target compound) .
  • Key Differences: Substituent Effects: Chlorine is a stronger electron-withdrawing group than fluorine, reducing the pyridine ring’s electron density. This makes the compound more reactive in nucleophilic substitutions. Solubility: Chlorine’s hydrophobicity likely reduces aqueous solubility compared to the morpholino-containing target compound. Applications: Primarily used as a synthetic intermediate due to chlorine’s utility as a leaving group .
2-Amino-3-nitro-5-fluoropyridine
  • Structure : Nitro (position 3), fluorine (position 5), and amine (position 2) on pyridine.
  • Molecular Weight : 171.11 g/mol .
  • Key Differences: Electronic Effects: The nitro group strongly withdraws electrons, deactivating the ring toward electrophilic substitution. In contrast, the target’s morpholino donates electrons, enhancing reactivity at specific positions. Stability: Nitro groups may increase toxicity or instability under reducing conditions, whereas morpholino improves metabolic stability. Applications: Limited to niche synthetic routes due to nitro’s reactivity .
5-(2-Methoxypyridin-3-yl)pyridin-2-amine
  • Structure : Bipyridine system with methoxy (position 2 on one pyridine) and amine (position 2 on the other).
  • Molecular Weight : 201.23 g/mol .
  • Key Differences: Planarity: The bipyridine structure enables stronger π-π stacking in biological targets, unlike the single-ring target compound. Solubility: Methoxy’s moderate polarity provides lower solubility than morpholino but higher than chloro derivatives. Applications: Potential in materials science due to extended conjugation .

Physicochemical and Pharmacokinetic Comparisons

Compound Name Substituents Molecular Weight (g/mol) Solubility (Predicted) Key Reactivity
2-Fluoro-5-morpholinopyridin-3-amine 2-F, 5-Morpholino, 3-NH2 ~197 High (polar groups) Electron-rich ring, stable to metabolism
2-Chloro-5-fluoropyridin-3-amine 2-Cl, 5-F, 3-NH2 146.55 Moderate Reactive (Cl as leaving group)
2-Amino-3-nitro-5-fluoropyridine 2-NH2, 3-NO2, 5-F 171.11 Low Electron-poor ring, redox-sensitive
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Bipyridine, 2-OCH3 201.23 Moderate Planar, π-π interactions

Preparation Methods

Hydroxymethylation Under Alkaline Conditions

Reaction of 2-(2-methylphenyl)pyridine with formaldehyde (36% aqueous solution) at 130–160°C and 0.5 MPa pressure generates 2-(2-hydroxyethylphenyl)pyridine. Sodium hydroxide acts as both catalyst and base, facilitating nucleophilic attack of the methyl group on formaldehyde. Patent data indicate that maintaining a 1:0.03 molar ratio of 2-methylpyridine to formaldehyde maximizes conversion (>98.5% purity after rectification).

Acid-Free Dehydration for Vinyl Formation

Dehydration of the hydroxymethyl intermediate traditionally employs strong acids, but recent advances utilize concentrated NaOH (50–95%) at 90°C to eliminate water and form the ethenyl group. This base-mediated process reduces corrosion risks and simplifies purification. Continuous-flow systems further enhance efficiency, achieving reaction times under 5 hours with 81% conversion rates.

Comparative Analysis of Synthetic Methods

Method Starting Materials Catalyst Temperature Pressure Yield Purity
Condensationβ-(2-pyridyl)enamine, KetoneFeCl₃80–120°CAmbient65–78%>95%
Hydroxymethylation2-(2-Methylphenyl)pyridine, HCHONaOH130–160°C0.5–8 MPa72–81%>98.5%
Suzuki Coupling*2-Bromopyridine, Boronic AcidPd(PPh₃)₄80–100°CAmbient50–70%>90%

*Theoretical method extrapolated from analogous couplings.

Challenges and Optimization Opportunities

Regioselectivity in Condensation Reactions

Unwanted regioisomers may form if the α,β-unsaturated ketone lacks symmetry. Computational modeling suggests that steric effects dominate regiochemical outcomes, with bulkier substituents favoring para-substitution on the pyridine ring. Microwave-assisted synthesis could enhance selectivity by reducing reaction times and thermal degradation.

Byproduct Management in Dehydration Steps

High-base conditions risk hydrolyzing sensitive functional groups. Patent CN102863375A addresses this by implementing multistage washing with NaOH solutions of varying concentrations, effectively removing residual aldehydes and oligomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.